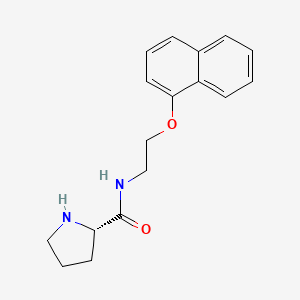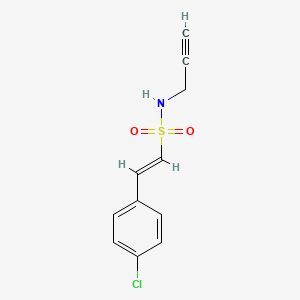![molecular formula C12H16N2O4S B7645633 2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide, commonly known as AMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMS is a sulfonamide-based compound that has been extensively studied for its potential use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of AMS is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. AMS has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. AMS has also been shown to inhibit the activity of the hepatitis C virus by targeting the NS5B polymerase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
AMS has been shown to exhibit various biochemical and physiological effects, such as the inhibition of enzyme activity and the modulation of cellular signaling pathways. AMS has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus. AMS has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
AMS has several advantages for lab experiments, such as its high potency and selectivity for various enzymes and proteins. AMS is also relatively easy to synthesize and purify, making it a useful tool for studying enzyme inhibition and drug development. However, AMS has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for AMS research, such as the development of new drugs based on its structure and the exploration of its potential applications in various fields such as medicine and agriculture. AMS has also been shown to exhibit antiviral activity against other viruses such as the Zika virus, which warrants further investigation. Additionally, the potential use of AMS as a diagnostic tool for various diseases and conditions should be explored further.
Conclusion:
In conclusion, 2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMS has been extensively studied for its potential use as a drug candidate for the treatment of various diseases and has been shown to exhibit potent inhibitory activity against various enzymes and proteins. Further studies are needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesis Methods
AMS can be synthesized using a multi-step process that involves the reaction of 4-acetylphenylsulfonyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The resulting product is purified using various techniques such as column chromatography and recrystallization. The yield and purity of the final product can be optimized by controlling the reaction conditions such as temperature, solvent, and reactant ratios.
Scientific Research Applications
AMS has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. AMS has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and cancer. AMS has also been shown to exhibit antiviral activity against the hepatitis C virus and has potential applications in the development of new antiviral drugs.
properties
IUPAC Name |
2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)10-4-6-11(7-5-10)19(17,18)14(3)8-12(16)13-2/h4-7H,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKOKWBRRWJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)



![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)